molecular formula C25H23N3O4S B4957996 5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4957996
M. Wt: 461.5 g/mol
InChI Key: QJKPUYMLDPZTFC-UHFFFAOYSA-N
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Description

5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

5-acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-4-17-8-10-18(11-9-17)22(30)14-33-25-21(13-26)24(23(16(3)29)15(2)27-25)19-6-5-7-20(12-19)28(31)32/h5-12,24,27H,4,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKPUYMLDPZTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, ketones, and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-4-(4-ethylphenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile
  • 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

Uniqueness

The uniqueness of 5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

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